molecular formula C17H15N3O3 B4516489 N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4516489
M. Wt: 309.32 g/mol
InChI Key: OBIZNBHBJLBSCM-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a methoxy group and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves multiple steps. One common synthetic route includes the following stages:

Chemical Reactions Analysis

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect kinase activity and other critical cellular processes .

Comparison with Similar Compounds

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential biological activities of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-10-14(12-5-3-4-6-13(12)17(20)22)16(21)19-11-7-8-15(23-2)18-9-11/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIZNBHBJLBSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
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N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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